molecular formula C15H19F3N2O2 B13956126 Benzyl (piperidin-4-ylmethyl)(trifluoromethyl)carbamate

Benzyl (piperidin-4-ylmethyl)(trifluoromethyl)carbamate

Cat. No.: B13956126
M. Wt: 316.32 g/mol
InChI Key: VWZLCXMUUMNFKA-UHFFFAOYSA-N
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Description

Benzyl (piperidin-4-ylmethyl)(trifluoromethyl)carbamate is a synthetic organic compound with the molecular formula C15H19F3N2O2 It is known for its unique structure, which includes a piperidine ring, a trifluoromethyl group, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (piperidin-4-ylmethyl)(trifluoromethyl)carbamate typically involves the reaction of benzyl chloroformate with piperidin-4-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate linkage. The trifluoromethyl group is introduced through the use of trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl (piperidin-4-ylmethyl)(trifluoromethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (piperidin-4-ylmethyl)(trifluoromethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (piperidin-4-ylmethyl)(trifluoromethyl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase receptors by binding to the catalytic site and peripheral anionic site of the enzyme. This interaction prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission . The trifluoromethyl group contributes to the compound’s lipophilicity, enhancing its ability to cross biological membranes and reach its target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (piperidin-4-ylmethyl)(trifluoromethyl)carbamate is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C15H19F3N2O2

Molecular Weight

316.32 g/mol

IUPAC Name

benzyl N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)carbamate

InChI

InChI=1S/C15H19F3N2O2/c16-15(17,18)20(10-12-6-8-19-9-7-12)14(21)22-11-13-4-2-1-3-5-13/h1-5,12,19H,6-11H2

InChI Key

VWZLCXMUUMNFKA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN(C(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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